5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one
Overview
Description
The compound “5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Scientific Research Applications
Inhibition of Aldehyde Dehydrogenase
- Nitrefazole, a derivative related to 5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one, has been shown to strongly inhibit aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. The synthesis and structural assignment of this compound and its isomers have been explored, highlighting the role of the nitro group in the imidazole ring (Klink, Pachler, & Gottschlich, 1985).
Synthesis and Biological Activity
- Research has been conducted on the synthesis and in vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives, including those structurally similar to 5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one. These compounds have shown potent activity against certain Gram-positive bacteria (Letafat et al., 2008).
Chemical Synthesis Techniques
- The one-pot synthesis of trisubstituted imidazoles, which could include derivatives like 5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one, has been developed. This method involves sequential one-pot steps for creating diverse functionalized imidazoles, useful in various research contexts (Yugandar et al., 2016).
Coordination Chemistry
- Studies on chiral 3-(2'-imidazolinyl)anilines, closely related to the chemical , have led to the synthesis of unsymmetrical chiral PCN pincer palladium(II) and nickel(II) complexes. These complexes are significant in coordination chemistry and offer insights into potential applications of similar imidazole derivatives (Yang et al., 2011).
Antibacterial and Antiprotozoal Effects
- The antibacterial and antiprotozoal effects of imidazole derivatives, including structures akin to 5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one, have been studied, showing potential applications in treating microbial infections (Cavalleri, Volpe, & Arioli, 1977).
properties
IUPAC Name |
4-methyl-3-(3-nitrophenyl)-1H-imidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7-6-11-10(14)12(7)8-3-2-4-9(5-8)13(15)16/h2-6H,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWFSQDBSMKXCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(3-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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